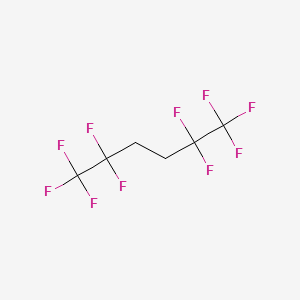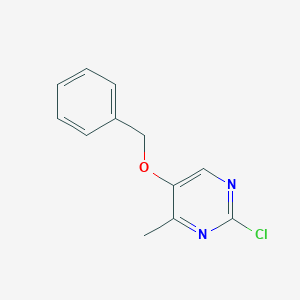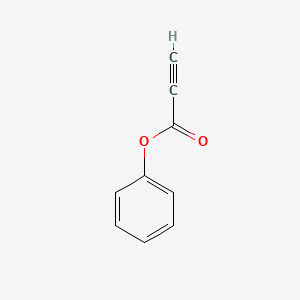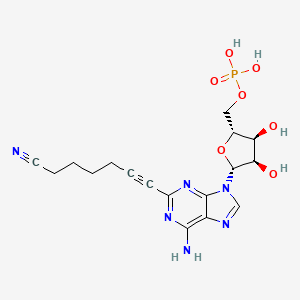
1,1,1,2,2,5,5,6,6,6-Decafluorohexane
Übersicht
Beschreibung
“1,1,1,2,2,5,5,6,6,6-Decafluorohexane” is a chemical compound with the molecular formula C6H4F10 . It is a type of fluorocarbon, which are compounds that contain carbon and fluorine atoms. Fluorocarbons are known for their stability and resistance to heat and chemicals .
Molecular Structure Analysis
The molecular structure of “1,1,1,2,2,5,5,6,6,6-Decafluorohexane” consists of a hexane (six carbon atoms) backbone with ten fluorine atoms attached . The exact structure and the positions of the fluorine atoms could not be determined from the available information .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
95576-25-3 |
|---|---|
Molekularformel |
C2F5C2H4C2F5 C6H4F10 |
Molekulargewicht |
266.08 g/mol |
IUPAC-Name |
1,1,1,2,2,5,5,6,6,6-decafluorohexane |
InChI |
InChI=1S/C6H4F10/c7-3(8,5(11,12)13)1-2-4(9,10)6(14,15)16/h1-2H2 |
InChI-Schlüssel |
FUCPNELYUCUXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8717401.png)


![[(5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl]methanol](/img/structure/B8717431.png)
![1-Iodo-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B8717444.png)



![1,1-Dimethylethyl [(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)

![2-[(3,5,6-Trichloropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B8717493.png)

